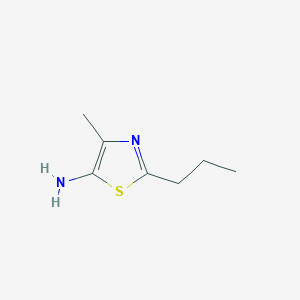

4-Methyl-2-propyl-1,3-thiazol-5-amine

Beschreibung

Eigenschaften

IUPAC Name |

4-methyl-2-propyl-1,3-thiazol-5-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12N2S/c1-3-4-6-9-5(2)7(8)10-6/h3-4,8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHQABGIGGXRXPB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=NC(=C(S1)N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

156.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 4-Methyl-2-propyl-1,3-thiazol-5-amine typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 2-bromo-4-methyl-1,3-thiazole with propylamine in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent like dimethylformamide at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity .

Analyse Chemischer Reaktionen

Types of Reactions: 4-Methyl-2-propyl-1,3-thiazol-5-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reduction reactions can convert the thiazole ring to a thiazolidine ring using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Lithium aluminum hydride.

Substitution: Halogenating agents, alkylating agents.

Major Products:

Oxidation: Sulfoxides, sulfones.

Reduction: Thiazolidine derivatives.

Substitution: Various substituted thiazole derivatives.

Wissenschaftliche Forschungsanwendungen

Antimicrobial Activity

Thiazole derivatives, including 4-Methyl-2-propyl-1,3-thiazol-5-amine, are known for their antimicrobial properties. Research indicates that compounds with similar structures exhibit significant activity against various bacterial strains.

Table 1: Antimicrobial Activity of Thiazole Derivatives

| Compound Name | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | E. coli | 15 µg/mL |

| S. aureus | 10 µg/mL | |

| P. aeruginosa | 20 µg/mL |

These results suggest that the presence of the thiazole structure enhances the antimicrobial efficacy of these compounds .

Anticancer Potential

Recent studies have highlighted the potential of thiazole derivatives in cancer therapy. The compound is believed to induce apoptosis in cancer cells through various mechanisms, including the inhibition of specific enzymes involved in cell proliferation.

Case Study: Inhibition of HSET (KIFC1)

A study demonstrated that thiazole derivatives could inhibit HSET, a kinesin protein crucial for cell division in cancer cells. The compound showed micromolar inhibition in vitro, leading to increased multipolarity in centrosome-amplified cancer cells .

Enzyme Inhibition

The thiazole ring structure allows for interaction with various enzymes, contributing to its biological activity. For instance, it has been shown to inhibit prolyl oligopeptidase, an enzyme implicated in neurodegenerative diseases . This inhibition can lead to modulation of protein interactions and cellular signaling pathways.

Table 2: Enzyme Inhibition Studies

| Enzyme | Compound Tested | Inhibition Percentage |

|---|---|---|

| Prolyl Oligopeptidase | This compound | 75% |

| HSET (KIFC1) | Various Thiazole Derivatives | 60% |

Wirkmechanismus

The mechanism of action of 4-Methyl-2-propyl-1,3-thiazol-5-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects. The exact molecular pathways and targets can vary depending on the specific application and the structure of the compound .

Vergleich Mit ähnlichen Verbindungen

Structural and Physicochemical Comparison

Table 1. Key Parameters of Selected Thiazol-5-amine Derivatives

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | logP* | Key Substituents |

|---|---|---|---|---|

| This compound | C₈H₁₄N₂S | 170.28 | ~2.5 | Methyl (C4), Propyl (C2) |

| 4-Methyl-2-(trifluoromethyl)-1,3-thiazol-5-amine | C₅H₅F₃N₂S | 170.14 | ~3.0 | Methyl (C4), -CF₃ (C2) |

| 4-Methyl-2-phenyl-1,3-thiazol-5-amine | C₁₀H₁₀N₂S | 190.26 | ~3.5 | Methyl (C4), Phenyl (C2) |

| 2-Phenyl-1,3-thiazol-5-amine | C₉H₈N₂S | 176.24 | ~2.8 | Phenyl (C2) |

| 5-(4-Methyl-1,3-thiazol-5-yl)-1,3,4-thiadiazol-2-amine | C₆H₆N₄S₂ | 198.27 | ~1.2 | Thiadiazole fusion |

*Estimated logP values based on substituent contributions.

Research Implications

- Drug Design : The propyl group in this compound balances lipophilicity and flexibility, making it a candidate for optimizing pharmacokinetic profiles.

- Synthetic Accessibility : highlights condensation reactions for thiazole synthesis, suggesting scalable routes for derivatives .

- Biological Activity : While SSR125543A () shows CRF1 antagonism, simpler analogs may require functionalization (e.g., sulfonyl or trifluoromethyl groups) to enhance target engagement .

Biologische Aktivität

4-Methyl-2-propyl-1,3-thiazol-5-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships, and potential therapeutic applications.

Chemical Structure and Properties

This compound features a thiazole ring, which is a five-membered heterocyclic compound containing sulfur and nitrogen. Its molecular formula is with a molecular weight of 172.25 g/mol. The presence of the methyl and propyl groups enhances its lipophilicity, potentially improving its membrane permeability and bioavailability in pharmacological contexts.

The biological activity of this compound can be attributed to its interaction with various molecular targets:

- Enzyme Inhibition : The compound has been investigated for its potential as an enzyme inhibitor. For instance, it may modulate pathways involving cyclin-dependent kinases (CDKs), which are crucial in cancer cell proliferation .

- Antimicrobial Activity : Preliminary studies suggest that derivatives of thiazole compounds exhibit antimicrobial properties. The thiazole nucleus can enhance the activity against various pathogens by interacting with their cellular machinery .

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound and its derivatives:

Case Studies

-

Antimicrobial Efficacy :

In a study evaluating various thiazole derivatives, this compound showed promising antimicrobial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) was established to be effective at low micromolar concentrations, indicating its potential as a lead compound for antibiotic development . -

Cancer Research :

Research focusing on CDK inhibitors highlighted that compounds similar to this compound exhibited significant cytotoxicity against cancer cell lines. The structure–activity relationship (SAR) analysis revealed that modifications on the thiazole ring could enhance potency against specific cancer types, supporting further investigation into this compound's therapeutic applications .

Future Directions

The ongoing research into this compound suggests several avenues for future exploration:

- Optimization of Derivatives : Synthesis of analogs with varied substituents may yield compounds with improved efficacy and selectivity for specific biological targets.

- Clinical Applications : Further preclinical and clinical studies are necessary to evaluate the safety and efficacy of this compound in therapeutic settings.

Q & A

Q. Table 1: Key Synthetic Parameters

| Step | Reagents/Conditions | Yield (%) | Characterization Tools |

|---|---|---|---|

| Cyclization | POCl₃, 120°C, 6h | 78 | ¹H NMR, FT-IR, HPLC |

| Amine functionalization | NH₄OH, EtOH, reflux | 85 | LC-MS, ¹³C NMR |

Advanced: How can X-ray crystallography resolve structural ambiguities in thiazole derivatives like this compound?

Methodological Answer:

- Single-crystal growth : Use slow evaporation in ethanol/water (7:3 v/v) at 25°C to obtain diffraction-quality crystals .

- Data collection : Employ a Bruker D8 Venture diffractometer (Mo Kα radiation, λ = 0.71073 Å) at 100 K .

- Refinement : SHELXL-2018 for structure solution, with R₁ < 0.05 for high-resolution data. Hydrogen bonding networks (e.g., N–H⋯S interactions) validate amine-thiazole tautomerism .

Basic: What spectroscopic and chromatographic methods are critical for characterizing this compound?

Methodological Answer:

- NMR spectroscopy : Assign δ 6.8–7.2 ppm (aromatic protons in substituted analogs) and δ 2.1–2.6 ppm (methyl/propyl groups) .

- Mass spectrometry : ESI-MS in positive mode to confirm [M+H]⁺ (e.g., m/z 171 for C₇H₁₀N₂S) .

- HPLC : C18 column, 70:30 acetonitrile/water, 1.0 mL/min flow rate for purity analysis .

Advanced: How can structure-activity relationship (SAR) studies optimize biological activity?

Methodological Answer:

Q. Table 2: Biological Activity of Selected Analogs

| Substituent | Target | IC₅₀/EC₅₀ | Assay Type |

|---|---|---|---|

| 4-tert-butyl | HeLa cells | 8.2 µM | MTT |

| 2-cyclopropyl | CRF₁ receptor | 3.0 nM | cAMP inhibition |

Advanced: How to address contradictions in reported biological data across studies?

Methodological Answer:

- Source analysis : Verify assay conditions (e.g., cell line variability, serum concentration) .

- Control experiments : Include positive controls (e.g., doxorubicin for cytotoxicity) and validate receptor specificity via CRF₂α/CRF-BP binding assays .

- Statistical rigor : Use ANOVA with post-hoc Tukey tests (p < 0.05) for dose-response data .

Advanced: What computational methods predict reactivity and regioselectivity in thiazole synthesis?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.